Rocacetrapib
Overview
Description
Rocacetrapib is a small molecule pharmaceutical that is currently being investigated in clinical studies . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of Rocacetrapib is C31H34F7NO3 . The average molecular weight is 601.606 and the monoisotopic weight is 601.2426911 .Physical And Chemical Properties Analysis
Rocacetrapib is a small molecule drug . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Virtual Screening in Drug Discovery : A study detailed a virtual screening workflow using the "receiver operating characteristic" (ROC) curve approach, focusing on metabotropic glutamate receptor subtype 4 agonists. This methodology could be relevant for screening potential drug candidates like Rocacetrapib (Triballeau et al., 2005).
ROC Analysis in Cancer Radiotherapy : Another research examined the use of ROC analysis for optimizing treatment levels in cancer radiotherapy, demonstrating the application of this statistical method in treatment decision-making, which could be relevant for evaluating Rocacetrapib's therapeutic efficacy (Andrews, 1985).
Evaluation of Diagnostic Tests using ROC Curves : ROC curves are commonly used to evaluate diagnostic tests in medicine. This methodology might be applicable in assessing the diagnostic potential of biomarkers related to Rocacetrapib's mechanism of action (Carter et al., 2016).
Rocaglamide and Protein Synthesis Inhibition : A study on Rocaglamide, a different compound, investigated its role in inhibiting protein synthesis in cancer cells. This research could provide insights into similar mechanisms that might be explored in Rocacetrapib's research (Iwasaki et al., 2016).
Traditional Chinese Medicine in Chemotherapy : Research on Rocaglamide from traditional Chinese medicine explored its potential to reduce chemotherapy-induced toxicity, which might be relevant in the context of managing side effects in treatments involving Rocacetrapib (Becker et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHPDJQHZADVAA-SOKVYYICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rocacetrapib | |
CAS RN |
1402796-27-3 | |
Record name | Rocacetrapib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rocacetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROCACETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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